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molecular formula C6H5BrIN B1278022 5-Bromo-2-iodo-3-methylpyridine CAS No. 376587-52-9

5-Bromo-2-iodo-3-methylpyridine

Cat. No. B1278022
M. Wt: 297.92 g/mol
InChI Key: SWEVEMCJHLQDTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06635767B2

Procedure details

2,5-Dibromo-3-picoline is commercially available or may be prepared from 2-amino-5-bromo-3-methylpyridine by standard diazotization followed by bromination in Br2/HBr. Acetyl chloride (0.68 mol, 52.7 mL) was added to a stirring solution of 2,5-dibromo-3-picoline (0.45 mol, 113 g) in acetonitrile (600 mL) followed by sodium iodide (1.66 mol, 250 g) and the reaction mixture was gently refluxed for 18 h. The cooled reaction mixture was filtered and the solid was washed with acetonitrile until colorless. It was suspended in methylene chloride and treated with aq. Na2CO3 until the pH was 10-11. The organic layer was separated, dried over anhydrous sodium sulfate and concentrated to give a brown oil. It was subjected to iodination a second time as above (reflux time 6 h). A dark brown oil was obtained using the same work-up as above. A solution of this oil in hexane was treated with charcoal, filtered and concentrated to give a light brown oil. It slowly solidified on standing to give 5-bromo-2-iodo-3-methylpyridine as a light brown solid (95.0 g, 0.32 mol). Yield: 70%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
52.7 mL
Type
reactant
Reaction Step Three
Quantity
113 g
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Three
Quantity
250 g
Type
reactant
Reaction Step Four
Name
Br2 HBr
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([CH3:8])=[CH:6][C:5]([Br:9])=[CH:4][N:3]=1.NC1C(C)=CC(Br)=CN=1.C(Cl)(=O)C.[I-:23].[Na+].C>BrBr.Br.C(#N)C.CCCCCC>[Br:9][C:5]1[CH:6]=[C:7]([CH3:8])[C:2]([I:23])=[N:3][CH:4]=1 |f:3.4,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC=C(C=C1C)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(C=C1C)Br
Step Three
Name
Quantity
52.7 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
113 g
Type
reactant
Smiles
BrC1=NC=C(C=C1C)Br
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
250 g
Type
reactant
Smiles
[I-].[Na+]
Step Five
Name
Br2 HBr
Quantity
0 (± 1) mol
Type
solvent
Smiles
BrBr.Br
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was gently refluxed for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
the solid was washed with acetonitrile until colorless
ADDITION
Type
ADDITION
Details
treated with aq. Na2CO3 until the pH was 10-11
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown oil
TEMPERATURE
Type
TEMPERATURE
Details
as above (reflux time 6 h)
Duration
6 h
CUSTOM
Type
CUSTOM
Details
A dark brown oil was obtained
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a light brown oil

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)I)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.32 mol
AMOUNT: MASS 95 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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